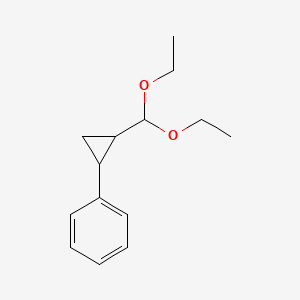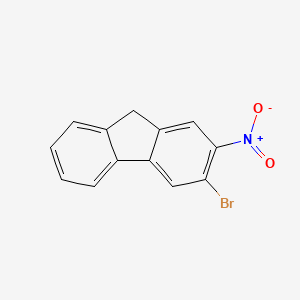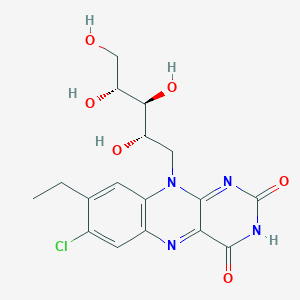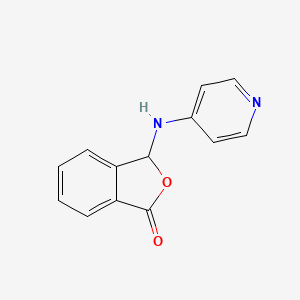
2-(N-cyclohexylethanimidoyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is an organic compound that features a phenol group and an imidoyl group attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol typically involves the reaction of cyclohexylamine with an appropriate aldehyde or ketone to form the imidoyl intermediate. This intermediate is then reacted with a phenol derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques helps optimize reaction conditions and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1Z)-N-cyclohexylethanimidoyl]phenol undergoes various chemical reactions, including:
Reduction: The imidoyl group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na₂Cr₂O₇) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Various substituted phenols, depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(1Z)-N-cyclohexylethanimidoyl]phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(1Z)-N-cyclohexylethanimidoyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidoyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(1Z)-N-cyclohexylethanimidoyl]aniline
- **2-[(1Z)-N-cyclohexylethanimidoyl]benzene
- **2-[(1Z)-N-cyclohexylethanimidoyl]naphthalene
Uniqueness
2-[(1Z)-N-cyclohexylethanimidoyl]phenol is unique due to the presence of both a phenol group and an imidoyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and makes this compound a valuable tool in various fields of research and industry .
Propiedades
Número CAS |
79602-24-7 |
|---|---|
Fórmula molecular |
C14H19NO |
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
2-(N-cyclohexyl-C-methylcarbonimidoyl)phenol |
InChI |
InChI=1S/C14H19NO/c1-11(13-9-5-6-10-14(13)16)15-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
Clave InChI |
ZCCKPCBSASQBNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1CCCCC1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3-Dichloro-2-[({[(1-methylethylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B11948668.png)





